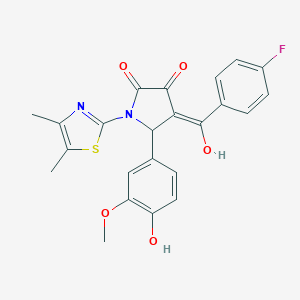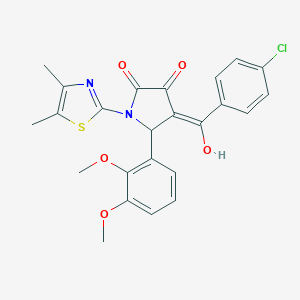
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have other biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of diseases such as arthritis and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further investigate its anti-cancer properties and to determine its efficacy in treating different types of cancer. Another area of research is to investigate its anti-inflammatory and anti-oxidant properties and to determine its potential applications in treating other diseases such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to test its efficacy.
Métodos De Síntesis
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step involves the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. This is achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then reacted with 4-ethoxyphenyl isocyanate to yield 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in medicine. One of the areas of research is cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it has been suggested that it could be used as a potential anti-cancer drug.
Propiedades
Nombre del producto |
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C29H27NO6 |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H27NO6/c1-2-34-22-11-8-20(9-12-22)26-25(27(31)21-10-13-23-24(18-21)36-17-16-35-23)28(32)29(33)30(26)15-14-19-6-4-3-5-7-19/h3-13,18,26,31H,2,14-17H2,1H3/b27-25+ |
Clave InChI |
PUNATKNTOKWNCV-IMVLJIQESA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265340.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265341.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265349.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265351.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)

![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)